molecular formula C25H32O14 B1195113 Deutzioside pentaacetate

Deutzioside pentaacetate

Cat. No.: B1195113
M. Wt: 556.5 g/mol
InChI Key: CZTGVICQDJFDKK-OIQLKJBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deutzioside pentaacetate (C₂₅H₃₂O₁₄, exact mass: 556.17921) is an acetylated iridoid glucoside isolated from plants in the genera Deutzia (Hydrangeaceae) and Mentzelia (Loasaceae) . Its structure features four rings, 39 heavy atoms, 14 hydrogen bond acceptors, and a logP value of 3.15, indicating moderate lipophilicity . The compound is part of a biosynthetic group of iridoids that have lost the C-10 carbon but retain C-11, a structural motif shared with compounds like decaloside and scabroside . This compound’s acetylated sugar moiety enhances its stability, making it a subject of interest in phytochemical and biosynthetic studies.

Properties

Molecular Formula

C25H32O14

Molecular Weight

556.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,2R,4R,5S,6S,10S)-5-acetyloxy-7-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C25H32O14/c1-9-7-32-24(17-16(9)19(34-12(4)28)22-20(17)38-22)39-25-23(36-14(6)30)21(35-13(5)29)18(33-11(3)27)15(37-25)8-31-10(2)26/h7,15-25H,8H2,1-6H3/t15-,16-,17+,18-,19+,20-,21+,22+,23-,24+,25+/m1/s1

InChI Key

CZTGVICQDJFDKK-OIQLKJBESA-N

SMILES

CC1=COC(C2C1C(C3C2O3)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@H]2O3)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=COC(C2C1C(C3C2O3)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • These compounds form a biosynthetic sequence: Epoxidation of the 7,8-double bond in intermediates leads to unedoside, which undergoes oxidation to form stilbericoside .

Comparison with Functional Analogs: Other Pentaacetates

This compound shares functional similarities with acetylated carbohydrate derivatives, though their applications differ:

Compound Molecular Formula Key Properties/Applications Reference
β-D-Glucose pentaacetate C₁₆H₂₂O₁₁ Substrate for hydrolytic enzymes (e.g., EaEst2); used in swelling studies and drug synthesis. logP = 1.62.
D-Galactose pentaacetate C₁₆H₂₂O₁₁ Building block for chiral materials; used in carbohydrate-based drug delivery systems.
α-D-Glucose pentaacetate C₁₆H₂₂O₁₁ Intermediate in organic synthesis; inhibits cancer cell proliferation.
Fructose pentaacetate C₁₆H₂₂O₁₁ Induces apoptosis in cancer cells; precursor for metabolic pathway analysis.
D-Galactosamine pentaacetate C₁₄H₂₁NO₁₀ Studied for antiviral/anticancer activity; complex synthesis limits applications.

Key Findings :

  • Therapeutic Potential: Unlike this compound, α-D-glucose and fructose pentaacetates exhibit direct anticancer activity via apoptosis induction .
  • Material Science : D-Galactose pentaacetate is prioritized in biomaterial synthesis due to its stereochemical versatility, whereas this compound remains understudied in this field .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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